4-Piperidin-1-yl-butylamine

CAS No.: 74247-30-6

Cat. No.: VC2440844

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74247-30-6 |

|---|---|

| Molecular Formula | C9H20N2 |

| Molecular Weight | 156.27 g/mol |

| IUPAC Name | 4-piperidin-1-ylbutan-1-amine |

| Standard InChI | InChI=1S/C9H20N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1-10H2 |

| Standard InChI Key | ACOXURKIHJSMAC-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CCCCN |

| Canonical SMILES | C1CCN(CC1)CCCCN |

Introduction

Structural Information

Molecular Identity

4-Piperidin-1-yl-butylamine has a molecular formula of C₉H₂₀N₂, containing nine carbon atoms, twenty hydrogen atoms, and two nitrogen atoms . The compound is characterized by a butyl chain connecting a terminal primary amine to a piperidine ring. This structural arrangement creates a molecule with dual amine functionality, making it valuable for various chemical reactions and applications.

Structural Representations

The compound can be represented through various chemical notations that help identify and characterize its structure:

SMILES Notation

The Simplified Molecular Input Line Entry System (SMILES) notation provides a string representation of the compound's molecular structure. For 4-Piperidin-1-yl-butylamine, the SMILES notation is NCCCCN1CCCCC1 . This string representation indicates a primary amine (N) connected to a chain of four carbon atoms (CCCC), which is then linked to a nitrogen atom (N) that forms part of a six-membered ring (1CCCCC1).

InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized method to represent chemical structures:

InChI=1S/C9H20N2/c10-8-4-3-7-11-9-5-1-2-6-11/h10H2,1-9H2

The InChIKey, a condensed form of the InChI, is ACOXURKIHJSMAC-UHFFFAOYSA-N . This serves as a unique identifier for the compound in chemical databases and literature.

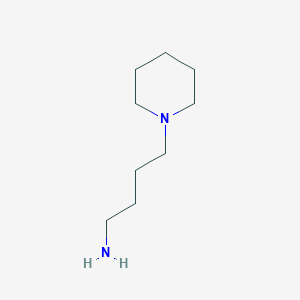

Chemical Structure Visualization

The 2D structural representation illustrates the spatial arrangement of atoms within the molecule, highlighting the linear butyl chain connecting the primary amine to the six-membered piperidine ring. This visualization helps in understanding the compound's potential for hydrogen bonding, nucleophilic behavior, and other reaction mechanisms.

Identifiers and Registry Information

Registry Numbers

The compound is registered under various identification systems that enable tracking and referencing in scientific literature and databases:

| Identifier Type | Number/Code |

|---|---|

| CAS Registry Number | 74247-30-6 |

| European Community (EC) Number | 895-797-2 |

| DSSTox Substance ID | DTXSID70424390 |

| Nikkaji Number | J2.295.647G |

| Wikidata | Q82236946 |

Creation and Modification Dates

The compound's entry in PubChem was created on April 30, 2006, and was last modified on April 5, 2025, indicating regular updates to the information available about this chemical .

Nomenclature and Synonyms

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-(piperidin-1-yl)butan-1-amine . This systematic name describes the structure as a butylamine with a piperidine substituent at the 4-position.

Common Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts:

-

4-Piperidin-1-yl-butylamine

-

1-Piperidinebutanamine

-

4-piperidin-1-ylbutan-1-amine

-

1-(4-Amino-1-butyl)-piperidine

-

(4-piperidin-1-ylbutyl)amine

-

1-(aminobutyl)piperidine

-

4-piperidin-1-ylbutylamine

-

1-(4-aminobutyl)piperidine

-

N-(4-Aminobutyl)piperidine

-

[4-(1-Piperidinyl)butyl]amine

This variety of names reflects different naming conventions and the compound's use across various scientific disciplines.

Physical and Chemical Properties

Computed Properties

Based on computational models, 4-Piperidin-1-yl-butylamine possesses several key physical and chemical properties that influence its behavior in different environments. These properties are instrumental in predicting how the compound might interact in biological systems, synthetic reactions, or analytical procedures.

The compound has a molecular weight of 156.27 g/mol, which places it in the category of small molecules. Its computed properties indicate that it likely exists as a liquid at room temperature, with potential for hydrogen bonding through its amine groups.

Spectroscopic Characteristics

Spectroscopic data, particularly NMR spectra, provide valuable information about the compound's structural features. The 13C NMR spectra reported in the literature show characteristic peaks for the carbon atoms in different chemical environments within the molecule . These spectral fingerprints are essential for compound identification and purity assessment in research and quality control contexts.

| Hazard Statement | Description | Signal Word | Category |

|---|---|---|---|

| H227 | Combustible liquid | Warning | Flammable liquids |

| H302 | Harmful if swallowed | Warning | Acute toxicity, oral |

| H314 | Causes severe skin burns and eye damage | Danger | Skin corrosion/irritation |

| H335 | May cause respiratory irritation | Warning | Specific target organ toxicity, single exposure; Respiratory tract irritation |

Hazard Classes and Categories

The compound is classified under several hazard classes that define its potential risks:

-

Flammable Liquid Category 4 (100%)

-

Acute Toxicity Category 4 (100%)

-

Skin Corrosion Category 1B (100%)

-

Specific Target Organ Toxicity - Single Exposure Category 3 (100%)

Precautionary Statements

Several precautionary statements are associated with this compound (P210, P260, P261, P264, P270, P271, P280, among others), indicating the necessary safety measures when handling the substance . These precautions include keeping away from heat and open flames, avoiding breathing vapors, wearing protective gloves and eye protection, and using only in well-ventilated areas.

Applications and Research Relevance

Chemical Synthesis

4-Piperidin-1-yl-butylamine is valuable in organic synthesis due to its bifunctional nature. The primary amine group can participate in various reactions including:

-

Nucleophilic substitutions

-

Amide formation

-

Imine/Schiff base formation

-

Reductive amination

Meanwhile, the tertiary amine in the piperidine ring offers different reactivity, making this compound versatile in creating more complex molecules.

Pharmaceutical Relevance

While the search results don't explicitly detail pharmaceutical applications, compounds with similar structural features are often used as building blocks in pharmaceutical synthesis. The piperidine ring is a common structural motif in many bioactive compounds, and the additional primary amine functionality provides a convenient handle for further modification.

Related Compounds

Structural Analogs

One notable analog is Methyl[4-(piperidin-1-yl)butyl]amine (CID 20714779), which contains an additional methyl group on the primary amine . This N-methylated derivative would exhibit different chemical properties, particularly reduced hydrogen-bonding capabilities at the amine position and altered basicity.

Derivatives

The compound can form various salts and derivatives, including:

-

Dihydrobromide salt ((4-piperidin-1-ylbutyl)amine dihydrobromide)

-

Protected derivatives (for synthetic purposes)

These derivatives often have distinct physical properties that make them suitable for specific applications or easier to handle in certain contexts.

Synthesis Methods

While the search results don't provide a direct synthesis method for 4-Piperidin-1-yl-butylamine itself, related synthetic pathways can be inferred from the information about similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume